Structural Deviation from the Prototypical PDE11 Inhibitor BC11-38 Enables Defined Selectivity Probing
The target compound is a direct 4-chloro analog of BC11-38, the only widely characterized, potent and selective PDE11 inhibitor in the dihydrothieno[3,2-d]pyrimidin-4-one class. BC11-38 exhibits an IC50 of 0.28 μM against PDE11 and demonstrates >350-fold selectivity over PDE1-10 (IC50 > 100 μM) . The presence of the 4-chloro substituent in the target compound provides a defined physicochemical perturbation to directly test the SAR of this critical N3-aryl position. By comparing the activity of this compound against BC11-38 in a standardized PDE panel, researchers can quantify the contribution of the 4-chloro group to PDE11 affinity and isoform selectivity [1].
| Evidence Dimension | PDE11 Inhibitory Activity (Structural Analog Comparison) |
|---|---|
| Target Compound Data | Not yet reported in primary literature; purpose is as a comparative probe |
| Comparator Or Baseline | BC11-38 (3-phenyl analog): PDE11 IC50 = 0.28 μM; PDE1-10 IC50 > 100 μM |
| Quantified Difference | N/A; Direct comparative data awaited. The value of the target compound lies in its ability to quantify the difference. |
| Conditions | In vitro PDE1-11 enzyme inhibition assay panel |
Why This Matters
This compound is the essential matched-pair analog required to deconvolute the role of the 4-chloro substituent in PDE11 binding, a key step in rational inhibitor optimization for cortisol modulation disorders.
- [1] Cichero, E., et al. (2013). Homology modeling, docking studies and molecular dynamic simulations using graphical processing unit architecture to probe the type-11 phosphodiesterase catalytic site: a computational approach for the rational design of selective inhibitors. Chemical Biology & Drug Design, 82(6), 718-731. View Source
